Cas no 40571-86-6 (trans-2-(Benzylamino)cyclohexanol)
trans-2-(Benzylamino)cyclohexanol Chemical and Physical Properties
Names and Identifiers
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- (1R,2R)-2-(Benzylamino)cyclohexanol
- trans-2-Benzylamino-1-cyclohexanol
- trans-2-(Benzylamino)cyclohexanol
- TRANS-2-(BENZYLAMINO)CYCLOHEXAN-1-OL
- Cyclohexanol,2-[(phenylmethyl)amino]-, trans-
- trans-2-(Benzylamino)-1-cyclohexanol
- (1R,2R)-2-(benzylamino)cyclohexan-1-ol
- Cyclohexanol, 2-[(phenylmethyl)amino]-, (1R-trans)-
- PubChem19547
- NJNCYFUGUYIMEQ-CHWSQXEVSA-N
- Trans-2-Benzylaminocyclohexan-1-ol
- EBD1837908
- AB03954
- OR13972
- 2alpha-(Benzylamino)cyclohexan-1beta-ol
- (1RS,2RS
- 141553-09-5
- (1R, 2R)-2-Benzylamino-1-cyclohexanol
- SCHEMBL697762
- GS-5653
- AMY1011
- MFCD09996881
- 40571-86-6
- (1RS,2RS)-trans-2-benzylaminocyclohexanol
- (1R,2R)-2-Benzylamino-1-cyclohexanol
- A885659
- AKOS016842843
- MFCD00145421
- CS-0093766
- BB 0323064
- rel-(1R,2R)-2-(Benzylamino)cyclohexanol
- H10650
- J-524993
- Cyclohexanol, 2-[(phenylmethyl)amino]-, (1R,2R)-
- Cyclohexanol, 2-[(phenylmethyl)amino]-, trans- (ZCI)
- rel-(1R,2R)-2-[(Phenylmethyl)amino]cyclohexanol (ACI)
- DB-102155
-
- MDL: MFCD00145421
- Inchi: 1S/C13H19NO/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-3,6-7,12-15H,4-5,8-10H2/t12-,13-/m1/s1
- InChI Key: NJNCYFUGUYIMEQ-CHWSQXEVSA-N
- SMILES: O[C@@H]1CCCC[C@H]1NCC1C=CC=CC=1
Computed Properties
- Exact Mass: 205.14700
- Monoisotopic Mass: 205.147
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 1
- XLogP3: 1.9
- Topological Polar Surface Area: 32.299
Experimental Properties
- Color/Form: Not available
- Density: 0.9923 (rough estimate)
- Melting Point: 69-72 ºC
- Boiling Point: 69-72°C
- Flash Point: 118.8°C
- Refractive Index: 1.5175 (estimate)
- PSA: 32.26000
- LogP: 2.47060
- Solubility: Not available
trans-2-(Benzylamino)cyclohexanol Security Information
- Safety Instruction: S24/25
- Safety Term:S24/25
trans-2-(Benzylamino)cyclohexanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019139466-10g |
Trans-2-(benzylamino)cyclohexanol |
40571-86-6 | 97% | 10g |
$212.00 | 2023-09-02 | |
| Alichem | A019139466-25g |
Trans-2-(benzylamino)cyclohexanol |
40571-86-6 | 97% | 25g |
$392.00 | 2023-09-02 | |
| Alichem | A019139466-100g |
Trans-2-(benzylamino)cyclohexanol |
40571-86-6 | 97% | 100g |
$1272.00 | 2023-09-02 | |
| Chemenu | CM116660-5g |
trans-2-(Benzylamino)cyclohexanol |
40571-86-6 | 95+% | 5g |
$122 | 2021-06-15 | |
| Chemenu | CM116660-10g |
trans-2-(Benzylamino)cyclohexanol |
40571-86-6 | 95+% | 10g |
$204 | 2021-06-15 | |
| Chemenu | CM116660-25g |
trans-2-(Benzylamino)cyclohexanol |
40571-86-6 | 95+% | 25g |
$374 | 2021-06-15 | |
| TRC | B233868-50mg |
trans-2-(Benzylamino)cyclohexanol |
40571-86-6 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B233868-100mg |
trans-2-(Benzylamino)cyclohexanol |
40571-86-6 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B233868-500mg |
trans-2-(Benzylamino)cyclohexanol |
40571-86-6 | 500mg |
$ 185.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B854755-1g |
trans-2-(Benzylamino)cyclohexanol |
40571-86-6 | 98% | 1g |
153.00 | 2021-05-17 |
trans-2-(Benzylamino)cyclohexanol Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
Production Method 6
1.2 -
Production Method 7
Production Method 8
Production Method 9
Production Method 10
Production Method 11
Production Method 12
Production Method 13
Production Method 14
1.2 Reagents: (-)-Mandelic acid Solvents: Ethyl acetate
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Sodium hydroxide
Production Method 15
Production Method 16
Production Method 17
Production Method 18
trans-2-(Benzylamino)cyclohexanol Preparation Products
trans-2-(Benzylamino)cyclohexanol Suppliers
trans-2-(Benzylamino)cyclohexanol Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on trans-2-(Benzylamino)cyclohexanol
Research Brief on trans-2-(Benzylamino)cyclohexanol (CAS: 40571-86-6): Recent Advances and Applications
trans-2-(Benzylamino)cyclohexanol (CAS: 40571-86-6) is a chiral cyclohexanol derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties and potential as a building block for drug development. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the context of central nervous system (CNS) targeting agents and antimicrobial compounds. This research brief synthesizes the latest findings on this compound, highlighting its structural significance, synthetic pathways, and emerging therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry elucidated the compound's utility as a precursor for the development of sigma-1 receptor ligands, which are implicated in neuroprotection and pain modulation. The researchers demonstrated that the trans-configuration of the amino and hydroxyl groups in trans-2-(Benzylamino)cyclohexanol is critical for binding affinity, with molecular docking studies revealing specific interactions with the receptor's hydrophobic pocket. These findings underscore the compound's potential in designing novel analgesics with reduced side-effect profiles compared to existing opioid-based therapies.
In the realm of antimicrobial research, a team from the University of Cambridge reported in ACS Infectious Diseases (2024) that derivatives of trans-2-(Benzylamino)cyclohexanol exhibit potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study identified that the benzylamino moiety enhances membrane penetration, while the cyclohexanol scaffold contributes to target specificity, likely through inhibition of bacterial cell wall biosynthesis enzymes. This dual mechanism of action positions the compound as a promising candidate for addressing the global antibiotic resistance crisis.
From a synthetic chemistry perspective, advances in asymmetric catalysis have enabled more efficient production of enantiomerically pure trans-2-(Benzylamino)cyclohexanol. A 2024 Nature Catalysis paper described a novel iridium-catalyzed reductive amination protocol that achieves >99% enantiomeric excess (ee) at scale, addressing previous challenges in stereocontrol. This methodological breakthrough has significant implications for industrial-scale production, particularly given the compound's growing importance in pharmaceutical manufacturing.
Ongoing clinical investigations are exploring the compound's potential in neurodegenerative diseases, with preliminary data suggesting neuroprotective effects in cellular models of Parkinson's disease. While these findings are promising, further in vivo validation is required to establish therapeutic efficacy and safety profiles. The compound's unique structural features - including its ability to cross the blood-brain barrier and modulate multiple neurotransmitter systems - continue to make it a focus of intense research across multiple therapeutic areas.
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